molecular formula C13H19NO3 B2415572 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol CAS No. 415930-59-5

1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol

Cat. No.: B2415572
CAS No.: 415930-59-5
M. Wt: 237.299
InChI Key: ZHVNIVOWGCSECK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol is a chemical compound with the molecular formula C13H19NO3 This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol typically involves the reaction of 2-hydroxy-3-methoxybenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-one.

    Reduction: Formation of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The piperidine ring may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxybenzyl)piperidin-3-ol
  • 1-(3-Methoxybenzyl)piperidin-3-ol
  • 1-(2-Hydroxy-3-methoxyphenyl)piperidin-3-ol

Uniqueness

1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which can enhance its chemical reactivity and potential biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-17-12-6-2-4-10(13(12)16)8-14-7-3-5-11(15)9-14/h2,4,6,11,15-16H,3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNIVOWGCSECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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